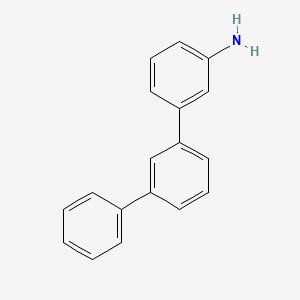

3-Amino-m-terphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-phenylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKODBTOHDAOSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino M Terphenyl and Its Derivatives

Multi-Component Reaction (MCR) Strategies

Catalytic Systems in MCRs (e.g., Cerium(IV) Ammonium (B1175870) Nitrate)

Cerium(IV) ammonium nitrate (B79036) (CAN) is recognized as an effective and environmentally benign catalyst for various organic transformations, including multi-component reactions researchgate.net. Its advantages include low cost, non-toxicity, and good miscibility in water, facilitating greener synthetic protocols researchgate.net. CAN has been successfully employed in the synthesis of heterocyclic compounds, such as quinoxalines from 1,2-diketones and 1,2-diamines, and pyridine (B92270) derivatives via Hantzsch synthesis researchgate.netdokumen.pub. While specific MCRs utilizing CAN for the direct synthesis of 3-amino-m-terphenyl are not extensively detailed in the provided search results, its demonstrated utility in catalyzing similar one-pot reactions for various organic scaffolds suggests its potential applicability in constructing amino-terphenyl frameworks dokumen.pubresearchgate.netrsc.org.

Reaction of Chalcones, β-Ketoesters, and Amines

The synthesis of m-terphenyl (B1677559) derivatives can be accomplished through cyclocondensation reactions involving chalcones and 1,3-dicarbonyl compounds, which are structurally related to β-ketoesters researchgate.net. These reactions are often performed as MCRs, enabling the efficient construction of the terphenyl core. Although specific MCR protocols using chalcones, β-ketoesters, and amines to directly produce this compound are not explicitly detailed, the general principle of employing these building blocks in MCRs for the synthesis of aromatic and heterocyclic systems is well-established researchgate.netresearchgate.net. Such methodologies can be adapted to incorporate amino functionalities into the terphenyl structure.

Domino Processes and Aza Michael/Retro-Aza Michael Sequences

Domino processes, which involve a cascade of reactions occurring sequentially in a single pot, offer significant advantages in synthesizing complex molecules efficiently. Various domino reactions have been reported for the construction of polyaromatic and heterocyclic systems researchgate.netresearchgate.netresearchgate.netnsc.ru. For instance, domino Knoevenagel/Diels–Alder sequences integrated with Suzuki reactions have been utilized researchgate.net. While specific domino sequences incorporating Aza Michael or Retro-Aza Michael steps for the direct synthesis of this compound are not explicitly detailed in the available literature, these strategies represent promising avenues for building intricate terphenyl architectures.

Benzannulation Approaches

Benzannulation reactions are direct methods for forming aromatic rings, including the terphenyl skeleton, from acyclic or cyclic precursors researchgate.net. These strategies involve the creation of new carbon-carbon bonds to assemble fused or polycyclic aromatic systems. Examples include the benzannulation of vinyl sulfoxonium ylides with ynones for the synthesis of meta-terphenyls researchgate.net and the benzannulation of 2-nitrobenzofurans with alkylidene malononitriles for dibenzofuran (B1670420) synthesis researchgate.net. These versatile approaches can be adapted to create substituted terphenyl structures, including those bearing amino groups.

Cross-Coupling Reactions for Core Construction

Cross-coupling reactions, particularly those catalyzed by palladium, are essential for forming carbon-carbon bonds and are widely applied in the synthesis of terphenyl compounds.

Suzuki Coupling Protocols

The Suzuki-Miyaura coupling reaction is a fundamental method for constructing terphenyl skeletons researchgate.netresearchgate.net. This reaction typically involves the palladium-catalyzed coupling of aryl halides or pseudohalides with arylboronic acids or their derivatives researchgate.netchemicalbook.com. For example, p-terphenyl (B122091) can be synthesized efficiently via the Suzuki coupling of aryl halides with phenylboronic acid, often conducted in aqueous media with potassium carbonate as a base and a palladium catalyst chemicalbook.com.

A general Suzuki coupling protocol involves reacting an aryl halide (1 mmol) with phenyl boronic acid (1.2 mmol) in the presence of K2CO3 (2 mmol) and a Pd-catalyst (0.1 mol% Pd) in 2 ml of H2O at 50 °C, yielding p-terphenyl in up to 99% chemicalbook.com. Other protocols utilize specific ligands, such as 3-(diphenylphosphino)propanoic acid in DMSO at 100 °C, achieving yields up to 93%, or employ 2N2O-salen as a ligand in H2O/EtOH at 100 °C researchgate.net. Furthermore, automated iterative Suzuki-Miyaura cross-coupling has been developed for the synthesis of terphenyl derivatives, facilitating the preparation of compound libraries with varied side chains nih.govchemrxiv.org. These methods are highly adaptable for introducing amino functionalities at specific positions within the terphenyl framework.

Data Table: Suzuki Coupling Protocols for Terphenyl Synthesis

| Reactants | Catalyst/Ligand | Solvent | Conditions | Yield | Reference |

| Aryl halide, Phenyl boronic acid | Pd-catalyst (0.1 mol% Pd), K2CO3 (2 mmol) | H2O | 50 °C, 1.5 h | 99% | chemicalbook.com |

| Dibromobenzene, Arylboronic acid | PdCl2, 3-(diphenylphosphino)propanoic acid ligand | DMSO | 100 °C | up to 93% | researchgate.net |

| Dibromobenzene, Arylboronic acid | Na2PdCl4, 2N2O-salen ligand | H2O/EtOH | 100 °C | - | researchgate.net |

Compound List:

this compound

p-Terphenyl

m-Terphenyl

Structural Modification and Derivatization Strategies for Amino M Terphenyls

Design and Synthesis of Substituted Amino-m-terphenyl Analogs

A primary strategy for generating libraries of substituted m-terphenyls involves multicomponent reactions (MCRs). One notable approach is a three-component reaction utilizing primary amines (both alkyl and aryl), β-ketoesters, and chalcones in the presence of a cerium(IV) ammonium (B1175870) nitrate (B79036) catalyst. nih.govacs.org This method efficiently constructs a highly substituted central carbocyclic ring, yielding dihydro-m-terphenyl derivatives with β-alkylamino or β-arylamino ester moieties. nih.govacs.org This process is characterized by high atom economy, forming three new bonds and one ring in a single operation. nih.gov Subsequent dehydrogenation, hydrolysis, and decarboxylation steps can convert these intermediates into various substituted terphenylamines. researchgate.net

Further diversification can be achieved through subsequent reactions. For instance, the central dihydroterphenyl ring can be aromatized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Another synthetic route involves a one-pot, three-component synthesis from heterocycle-substituted 1,3-diketones to produce meta-hetarylanilines, which are analogs of amino-m-terphenyls. researchgate.net The electronic nature of the substituent on the diketone plays a crucial role in the success of this reaction. researchgate.net

Beyond MCRs, traditional cross-coupling methods are also employed. Iterative Suzuki coupling, for example, can be used to construct both C2-symmetric and non-C2-symmetric terphenyl derivatives, offering precise control over the final structure. researchgate.net The synthesis of highly functionalized analogs, such as 2'-amino-[1,1':4',1″-terphenyl]-3,3″,5,5″-tetracarboxylic acid, demonstrates the capacity to introduce multiple reactive groups onto the terphenyl framework, preparing it for further applications like polymer synthesis. nih.gov

Table 1: Synthetic Strategies for Substituted Amino-m-terphenyl Analogs

| Synthetic Method | Reactants | Key Features | Resulting Analog |

|---|---|---|---|

| Three-Component Reaction | Primary amines, β-ketoesters, Chalcones | High atom economy; forms central ring and C-N bond simultaneously. nih.govacs.org | β-aminoester substituted dihydro-m-terphenyls. researchgate.net |

| Three-Component Benzannulation | Heterocycle-substituted 1,3-diketones, Amines, etc. | One-pot synthesis; substituent electronics are critical. researchgate.net | Substituted meta-hetarylanilines. researchgate.net |

| Iterative Suzuki Coupling | Boronic acids/esters, Aryl halides | Stepwise construction for precise control over symmetry. researchgate.net | C2-symmetric and non-C2-symmetric terphenyls. researchgate.net |

Creation of C2-Symmetrical m-Terphenyl (B1677559) Derivatives

The design of C2-symmetrical molecules based on the m-terphenyl core has been a focus for specific applications, such as the development of small molecule inhibitors for protein-protein interactions. rug.nlmdpi.comnih.gov The general architecture for these derivatives is characterized by axial symmetry and typically consists of three key components:

An m-terphenyl core : This central scaffold provides the rigid, three-dimensional structure. The core itself can be based on 1,3,5- or 1,2,3-substituted patterns and may feature additional substituents like methyl or chloro groups to fine-tune its properties. mdpi.comresearchgate.net

Symmetrically extended aromatic rings : Additional aromatic rings are linked to the distal phenyl groups of the terphenyl core, often through ether bonds. mdpi.com This elongation extends the molecule's reach and interaction surface.

Terminal solubilizing agents : To improve bioavailability and handling, solubilizing groups such as ethanolamine (B43304) or N-(2-aminoethyl)acetamide are attached at both ends of the molecule. mdpi.com

This modular design allows for systematic modification and optimization. The rationale for C2 symmetry is often driven by the structure of the biological target; for instance, stabilizing a homodimer protein interface which itself possesses a degree of symmetry. researchgate.net The synthesis of these complex molecules can be achieved through multi-step sequences, often relying on coupling reactions to build the extended, symmetric structure. researchgate.net

Impact of Amino Group Substitution on Molecular Properties and Reactivity

Substitution on the amino group of 3-amino-m-terphenyl or on the terphenyl backbone itself has a profound impact on the molecule's electronic properties, reactivity, and potential applications. The amino group typically acts as an electron donor in a donor-π-acceptor (D-π-A) system, a property that can be finely tuned. researchgate.net

Modifying the amino group—for example, by attaching functional groups to a phenyl ring which is then attached to the nitrogen—can alter its electron-donating strength. researchgate.net This directly influences the molecule's photophysical properties, such as its absorption and fluorescence characteristics, which is critical when designing these molecules as photoinitiators or fluorescent sensors. researchgate.netrsc.org

Furthermore, substitutions on the terphenyl rings, even at positions remote from the amino group, can significantly alter the electronic environment of the entire molecule. Studies on metal complexes with para-substituted m-terphenyl ligands have shown a clear correlation between the electronic nature of the substituent (quantified by Hammett constants) and the spectroscopic properties (e.g., NMR chemical shifts) of the complex. nih.govrsc.org Electron-withdrawing substituents generally cause an upfield shift in the NMR signal. nih.govrsc.org While these studies were not on amino-m-terphenyls directly, they demonstrate that the electronic properties of the central phenyl ring, and thus the attached amino group, are sensitive to substitutions throughout the scaffold. This principle is key for tuning the reactivity and molecular orbital energies. For instance, introducing electron-donating groups is known to elevate the Highest Occupied Molecular Orbital (HOMO) level, which can be a desirable feature in the design of chromophores for specific electronic applications. mdpi.com

Table 2: Effect of Substitution on m-Terphenyl Properties

| Substitution Type | Location | Observed/Expected Impact | Reference |

|---|---|---|---|

| Electron-donating groups (e.g., O-alkyl) | Terphenyl backbone | Elevates HOMO energy level. | mdpi.com |

| Electron-withdrawing groups (e.g., -CF3, -Cl) | Para-position of terphenyl backbone | Causes upfield shift in 7Li and 1H NMR signals in corresponding metal complexes. | nih.govrsc.org |

| Functional groups on N-phenyl substituent | Amino group (via phenyl ring) | Tunes the electron-donating strength of the amino group, altering photophysical properties. | researchgate.net |

Functionalization for Polymer Integration

The m-terphenyl scaffold can be incorporated into polymers to impart specific properties such as thermal stability, rigidity, and defined three-dimensional structure. The amino group is a crucial functional handle for this purpose.

One major pathway for polymer integration is through the synthesis of diamino-m-terphenyl derivatives. These diamines can serve as monomers in polycondensation reactions with dianhydrides to form high-performance aromatic polyimides. rsc.orgdakenchem.comvt.edu The synthesis of polyimides is a well-established process, typically involving a two-step method where a soluble poly(amic acid) precursor is first formed, followed by thermal or chemical cyclization to the final, robust polyimide. vt.edu The rigid and bulky m-terphenyl unit within the polymer backbone can disrupt chain packing, potentially enhancing properties like gas permeability. rsc.org The synthesis of chromophores like (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene, a terphenyl-containing diamine, highlights the design of monomers where the terminal amino groups are explicitly intended for linking into a larger polymer structure. mdpi.com

Another advanced strategy involves creating highly functionalized m-terphenyls that act as complex linkers or building blocks. For example, 2'-amino-[1,1':4',1″-terphenyl]-3,3″,5,5″-tetracarboxylic acid has been synthesized and used as a versatile linker to create a series of coordination polymers (CPs) and metal-organic frameworks (MOFs) with various metal ions. nih.govacs.org In this case, both the amino group and the four carboxylate groups provide coordination sites, leading to complex, multidimensional polymer networks. nih.govacs.org This demonstrates how the amino-m-terphenyl core can be functionalized not just for linear chain extension but also for the construction of intricate 3D frameworks.

Advanced Applications of 3 Amino M Terphenyl in Materials Science

Photopolymerization and Photoinitiating Systems

Amino-m-terphenyl derivatives have demonstrated remarkable utility in initiating and accelerating photopolymerization processes, a cornerstone of modern additive manufacturing and advanced material fabrication. Their design, often featuring a donor-π-acceptor (D-π-A) structure, allows for efficient light absorption and subsequent energy transfer, making them highly effective in various photoinitiating systems.

Amino-m-terphenyls as Photoinitiators and Photosensitizers

These compounds act as efficient visible light-absorbing photoinitiators and photosensitizers. By modifying the amino group and other parts of the m-terphenyl (B1677559) structure, their absorption and electrochemical properties can be finely tuned. This tunability is crucial for optimizing their performance with specific light sources and monomer systems tandfonline.comresearchgate.nettandfonline.comresearchgate.nettandfonline.com. Their ability to absorb light in the visible spectrum, particularly around 455 nm, allows for polymerization initiation under softer, less damaging irradiation conditions compared to traditional UV initiators tandfonline.comresearchgate.nettandfonline.comtandfonline.com.

Development of Bimolecular and Multi-Component Photoinitiating Systems

Amino-m-terphenyl derivatives are frequently employed in conjunction with other components to form highly efficient photoinitiating systems. They commonly serve as photosensitizers in bimolecular systems, typically paired with onium salts like iodonium (B1229267) salts. In multi-component systems, a tertiary amine co-initiator, such as ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), is often added to further enhance reactivity and efficiency tandfonline.comresearchgate.netorcid.orgrsc.orgmdpi.commdpi.comrsc.orgmdpi.comresearchgate.net. These systems are designed to generate reactive species—radicals or cations—upon light exposure, initiating the polymerization cascade researchgate.netrsc.orgmdpi.com.

Table 1: Performance of Amino-m-terphenyls in Photoinitiating Systems

| Polymerization Type | Monomer Example | Light Source | Initiating System Components | Max. Monomer Conversion (%) | Key Features | Citation(s) |

| Cationic | CADE (epoxy) | LED @ 455 nm | Amino-m-terphenyl + Iodonium Salt | >70 | Efficient initiation under air, tunable absorption properties. | tandfonline.comresearchgate.nettandfonline.comtandfonline.com |

| Free-Radical | TMPTA (acrylate) | LED @ 405 nm | Amino-m-terphenyl + Iodonium Salt + EDB Amine | ~69 | High conversion in hybrid systems, structure-dependent activity. | tandfonline.com |

| Free-Radical | TMPTA (acrylate) | LED @ 420 nm | Amino-m-terphenyl + Iodonium Salt + EDB Amine | ~69 | High conversion in hybrid systems, structure-dependent activity. | tandfonline.com |

| Free-Radical | TMPTA (acrylate) | LED @ 405/420 nm | Amino-m-terphenyl + Iodonium Salt | Similar to THX | Comparable activity to reference photoinitiators. | tandfonline.com |

| Thiol-Ene | Allyl and Thiol Monomers | UV-A/Visible | Amino-m-terphenyl + Iodonium Salt | Not specified | Versatile initiation capability. | orcid.orgrsc.orgresearchgate.net |

| Hybrid | CADE/TMPTA | LED @ 455 nm | Amino-m-terphenyl + Iodonium Salt | >70 | Enables simultaneous cationic and free-radical polymerization. | tandfonline.comresearchgate.nettandfonline.comtandfonline.com |

Mechanisms of Photopolymerization Initiation (Cationic, Free-Radical, Thiol-Ene, Hybrid)

The versatility of amino-m-terphenyl-based photoinitiating systems allows them to drive various polymerization mechanisms. They are effective in initiating cationic photopolymerization , particularly for epoxy monomers like CADE, via photo-oxidation pathways involving electron transfer from the amino-m-terphenyl to the onium salt tandfonline.comresearchgate.netrsc.orgmdpi.com. For free-radical photopolymerization , commonly used with acrylate (B77674) monomers like TMPTA, these systems can operate through photo-reduction or photo-oxidation mechanisms, often enhanced by the presence of a tertiary amine tandfonline.comresearchgate.netrsc.orgmdpi.com. Furthermore, they are applicable to thiol-ene photopolymerization orcid.orgrsc.orgresearchgate.net and hybrid photopolymerization , where both cationic and free-radical mechanisms occur concurrently, leading to interpenetrated polymer networks (IPNs) or copolymers tandfonline.comrsc.orgrsc.org. The efficiency of these systems is often dependent on the specific structure of the amino-m-terphenyl derivative and the light source wavelength tandfonline.comrsc.orgmdpi.com.

Application in Three-Dimensional (3D) VAT Printing of Resins and Nanocomposites

A significant application area for amino-m-terphenyl derivatives is in 3D VAT printing (also known as Digital Light Processing or DLP printing). These compounds serve as efficient visible light photoinitiators for curing resins, enabling the fabrication of high-resolution 3D printed objects tandfonline.comresearchgate.nettandfonline.comtandfonline.comorcid.org. Their ability to initiate polymerization at visible light wavelengths is particularly advantageous for this technology. Moreover, they have been successfully employed in the curing of resins containing inorganic nano-additives, such as copper oxide (CuO) and aluminum oxide (Al₂O₃), to create advanced nanocomposites with enhanced properties tandfonline.comresearchgate.nettandfonline.comtandfonline.com. The terphenyl derivatives efficiently cure these nanocomposite resins, leading to high-fidelity 3D prints.

Table 2: Comparison of Bimolecular vs. Trimolecular Photoinitiating Systems with Amino-m-terphenyls

| System Type | Components | Monomer Example | Light Source | Max. Monomer Conversion (%) | Notes | Citation(s) |

| Bimolecular | Amino-m-terphenyl + Iodonium Salt (IOD) | TMPTA | LED @ 405/420 nm | 8-69 | Effective for radical polymerization; conversion varies with derivative. | tandfonline.com |

| Trimolecular | Amino-m-terphenyl + IOD + Amine (EDB) | TMPTA | LED @ 405/420 nm | 8-69 | Effective for radical polymerization; conversion varies with derivative. | tandfonline.com |

| Bimolecular | Amino-m-terphenyl + Iodonium Salt (IOD) | CADE | LED @ 455 nm | >70 | Effective for cationic polymerization. | tandfonline.comresearchgate.nettandfonline.comtandfonline.com |

| Trimolecular | Amino-m-terphenyl + IOD + Amine (EDB) | Not specified | Not specified | Not specified | Used for hybrid radical/cationic polymerization. | tandfonline.com |

Polymer Chemistry and Polymer Matrix Development

While the primary focus of research on amino-m-terphenyls highlights their role as photoinitiators, the broader terphenyl scaffold is also recognized for its utility in polymer chemistry, particularly in the development of polymer matrices for specialized applications.

Amino-m-terphenyls as Monomeric Building Blocks

The literature extensively documents the use of amino-m-terphenyl derivatives as photoinitiators and photosensitizers. In the context of "monomeric building blocks," the broader m-terphenyl scaffold itself is utilized in the synthesis of various polymers and polymer matrices. For instance, terphenyl dicarboxylic acids have been employed as monomers in the creation of polyamides and polybenzoxazoles for gas separation membranes researchgate.netnih.govmdpi.comuva.esmdpi.com. These studies highlight the structural integrity and thermal stability imparted by the terphenyl core. However, direct polymerization of "3-Amino-m-terphenyl" as a monomer to form polymer chains is not the predominant application described in the provided research. Instead, its significance lies in its ability to initiate the polymerization of other monomers through photoactivation.

Compound List

this compound

Note: The specific derivatives of amino-m-terphenyl mentioned in the literature often involve modifications to the amino group or the phenyl rings, such as 2-(diethylamino)-4,6-diphenyl-benzene-1,3-carbonitrile derivatives (e.g., B-Ter-ACN, B-Ter-ASMe) and others with functional groups on the phenyl rings. These variations are key to tuning their photoinitiating properties.

Optoelectronic and Photophysical Materials

The inherent π-conjugated system of terphenyls, coupled with the electronic influence of amino substituents, allows for precise control over their optical and electronic behavior. This tunability makes amino-m-terphenyl derivatives highly suitable for applications requiring specific light emission, absorption, or charge transport properties.

Fluorescent Molecular Sensors for Polymerization Monitoring

Amino-m-terphenyl derivatives have demonstrated significant potential as fluorescent molecular sensors for monitoring the progress of various photopolymerization processes. These compounds are often employed within the Fluorescence Probe Technique (FPT), where changes in their fluorescence spectra or intensity correlate with the degree of monomer conversion or the evolving microenvironment during polymerization researchgate.netmdpi.comrsc.org.

The utility of these compounds lies in their ability to act as both fluorescent probes and, in some cases, as co-initiators or photosensitizers. They can effectively monitor cationic, free-radical, and hybrid polymerization reactions researchgate.netmdpi.comrsc.orgtandfonline.com. For instance, specific 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives, which are structurally related to amino-m-terphenyls, have shown high sensitivity and stability for monitoring both cationic and free-radical polymerizations, including hybrid processes where both reaction types occur simultaneously rsc.org. Furthermore, these terphenyl derivatives can accelerate cationic photopolymerization initiated by diphenyliodonium (B167342) photoinitiators, even at wavelengths where the photoinitiator alone exhibits limited activity, thereby serving a dual role as sensors and long-wavelength sensitizers researchgate.netmdpi.com.

The photophysical properties of these amino-terphenyl derivatives are crucial for their sensing capabilities. Key parameters such as absorption and emission wavelengths, fluorescence quantum yields, and spectral bandwidths are critical for designing effective probes.

Table 1: Photophysical Properties of Selected Amino-Terphenyl Derivatives

| Compound | Solvent | λmax,abs (nm) | λmax,em (nm) | FWHM (cm⁻¹) | Quantum Yield (Φem) |

| Compound 3a | Toluene | 287, 339 | 414 | 4149 | 0.28 |

| Compound 3a | Dichloromethane | 287, 339 | 416 | 4059 | 0.27 |

| Compound 3b | Toluene | 307, 328 (shoulder) | 415 | 4372 | 0.28 |

| Compound 3c | Toluene | 307 | 405 | 3899 | 0.26 |

| Compound 3c | PMMA | 307 | 406 | 4249 | 0.38 |

| Compound 3d | Toluene | 307 | 405 | 3262 | 0.26 |

| Compound 3d | PMMA | 307 | 390 | 3945 | 0.30 |

Data primarily from studies on diphenylamino terphenyl emitters, showcasing the photophysical characteristics relevant to amino-terphenyls as fluorescent sensors nih.gov.

Application in Organic Light-Emitting Diode (OLED) Materials

The terphenyl framework, particularly when functionalized with amino groups and other substituents, is highly attractive for applications in organic light-emitting diodes (OLEDs). These compounds can serve as emitters, host materials, or electron-transporting layers, contributing to improved device efficiency, color purity, and operational stability rsc.orgtaylorandfrancis.comrsc.org.

Amino-m-terphenyl derivatives and related structures have been investigated for their potential as deep-blue luminescent emitters nih.gov. The extended π-conjugation and the presence of electron-donating amino groups can lead to desirable photophysical properties for efficient light emission. Furthermore, terphenyl-based molecules are recognized for their electronic potential, making them sought-after substrates for developing host and electron-transporting materials in OLEDs rsc.org.

In the context of phosphorescent OLEDs (PhOLEDs), terphenyl-containing compounds have been developed as host materials. For example, m-terphenyl fragments incorporated into molecular structures have yielded high external quantum efficiencies (EQEs) across red, green, and blue phosphors rsc.org. Materials like BCzTPM, which incorporates a terphenyl unit, have demonstrated high power efficiencies and low driving voltages, indicating their suitability for efficient charge injection and exciton (B1674681) management taylorandfrancis.com. The electronic properties, such as singlet-triplet energy gaps (ES/ET) and frontier molecular orbital levels (HOMO/LUMO), are critical design parameters for these host materials, and terphenyl scaffolds offer a flexible platform for tuning these properties rsc.org.

Table 2: Performance Metrics of Terphenyl-Based Materials in OLEDs

| Material/System | Role in OLED | Key Performance Metric | Value | Notes | Source |

| BCzTPM | Host Material | Power Efficiency | 45.5 lm/W | At 3.1 V driving voltage (100 cd/m²) | taylorandfrancis.com |

| BCzTPM | Host Material | EQE | 19.6% | At 3.1 V driving voltage (100 cd/m²) | taylorandfrancis.com |

| CzTP | Host Material | Power Efficiency | 55 lm/W | Maximum reported value | taylorandfrancis.com |

| mSTPh | Host Material | EQE (Blue) | ~27.1% | For blue PhOLEDs | rsc.org |

| mSTPh | Host Material | EQE (Green) | ~26.0% | For green PhOLEDs | rsc.org |

| mSTPh | Host Material | EQE (Red) | ~27.3% | For red PhOLEDs | rsc.org |

| mSTPh | Host Material | ES/ET Energy Gap | 3.60/2.82 eV | Crucial for host material design | rsc.org |

| Diphenylamino Terphenyl Emitters | Emitter | Luminescence Color | Deep-blue | High luminescent emitters | nih.gov |

Compound List

this compound (Core structure of interest)

Amino-m-terphenyl derivatives

2-Amino-4,6-diphenylbenzene-1,3-dicarbonitrile derivatives

Diphenylamino Terphenyl Emitters (Compounds 3a, 3b, 3c, 3d)

B-Ter-ACN

BmPOPB

BTPS

BCzTPM

CzTP

mSTPh

mSTPh2

Coordination Chemistry and Organometallic Applications of Amino M Terphenyl Ligands

Ligand Design Principles and Steric Influence in Metal Complexation

The fundamental design principle behind the utility of m-terphenyl (B1677559) ligands lies in their substantial steric footprint. The meta-substitution pattern on the central phenyl ring positions the two flanking phenyl groups to create a significant steric shield around a coordinated metal center smolecule.comresearchgate.netresearchgate.net. This steric hindrance is paramount for stabilizing otherwise reactive or coordinatively unsaturated metal species researchgate.netwikipedia.orgnih.govnottingham.ac.ukucdavis.edursc.orgrsc.orgnih.govcardiff.ac.ukescholarship.orgnih.gov. The bulky nature of the ligand prevents unwanted intermolecular interactions and can dictate specific reaction pathways by controlling access to the metal center smolecule.comnih.gov. Variations in the substituents on the flanking aryl rings, such as the mesityl (Mes) or xylyl (Xyl) groups, allow for fine-tuning of this steric environment nottingham.ac.ukcardiff.ac.ukacs.orgresearchgate.net.

While the specific steric impact of an amino group at the 3-position of the m-terphenyl scaffold is not detailed in the provided sources, amino functionalities on terphenyl derivatives are known to influence electronic properties and can act as additional coordination sites or participate in supramolecular interactions researchgate.netacs.org. This suggests that the amino group can contribute to ligand design beyond steric considerations, potentially modulating electronic density at the metal center or facilitating self-assembly in extended structures.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes featuring m-terphenyl ligands typically involves metathesis reactions, often utilizing aryl lithium dimers (e.g., [2,6-Ar2C6H3Li]2) reacting with appropriate transition metal halides or other precursors nottingham.ac.ukcardiff.ac.ukacs.orgresearchgate.net. Salt elimination reactions using pre-formed lithium terphenyl salts are also a common synthetic strategy rsc.org.

Structural characterization relies heavily on single-crystal X-ray diffraction to elucidate the precise arrangement of atoms and coordination geometries around the metal center researchgate.netnih.govnottingham.ac.ukacs.orgresearchgate.netresearchgate.netjyu.ficdnsciencepub.com. Complementary spectroscopic techniques, including NMR (1H, 13C, 31P), mass spectrometry, and elemental analysis, are routinely employed to confirm the identity and purity of the synthesized complexes nih.govnottingham.ac.ukacs.orgresearchgate.netresearchgate.netcdnsciencepub.com.

Group 11 Metal Amino-m-terphenyl Complexes (Cu, Ag, Au)

Metal complexes of copper, silver, and gold (Group 11) featuring m-terphenyl ligands have been a significant area of research, often leading to dimeric structures stabilized by the bulky terphenyl framework cardiff.ac.ukacs.orgresearchgate.netresearchgate.net. These studies frequently highlight the presence of metallophilic interactions between the metal centers cardiff.ac.ukacs.orgresearchgate.netrsc.orgresearchgate.net. While specific complexes of "3-Amino-m-terphenyl" with these metals are not extensively documented in the provided literature, the general principles of m-terphenyl ligand coordination and stabilization are well-established.

Table 1: Selected Group 11 m-Terphenyl Complexes

| Complex Type | Metal | Ligand Type (Ar) | Structure | Metallophilic Interactions | Citation(s) |

| [ArCu]2 | Cu(I) | 2,6-Mes2C6H3-m-terphenyl (Mes = 2,4,6-Me3C6H2) | Dimeric | Yes (~2.58 Å Cu-Cu) | cardiff.ac.ukacs.orgresearchgate.net |

| [ArAg]2 | Ag(I) | 2,6-Mes2C6H3-m-terphenyl (Mes = 2,4,6-Me3C6H2) | Dimeric | Yes (Argentophilic) | cardiff.ac.ukacs.orgresearchgate.netresearchgate.net |

| [ArCu]2 | Cu(I) | 2,6-Xyl2C6H3-m-terphenyl (Xyl = 2,6-Me2C6H3) | Dimeric | Yes (~2.44 Å Cu-Cu) | cardiff.ac.ukacs.orgresearchgate.net |

| [ArAg]2 | Ag(I) | 2,6-Xyl2C6H3-m-terphenyl (Xyl = 2,6-Me2C6H3) | Dimeric | Yes (Argentophilic) | cardiff.ac.ukacs.orgresearchgate.netresearchgate.net |

Manganese-Based m-Terphenyl Complexes

Manganese complexes incorporating m-terphenyl ligands have been synthesized and characterized, often featuring low-coordinate manganese species, such as two- and three-coordinate complexes cardiff.ac.ukcsic.esrsc.org. These complexes have demonstrated significant utility as precatalysts in various chemical transformations. For instance, they effectively promote the dehydrocoupling of dimethylamine-borane (Me2NH·BH3) cardiff.ac.ukrsc.org and catalyze the cyclotrimerization of isocyanates to form isocyanurates csic.es. While specific "this compound" manganese complexes are not detailed, the general m-terphenyl scaffold is instrumental in stabilizing catalytically active manganese centers. Furthermore, manganese clusters supported by m-terphenyl-based carboxylate ligands have been noted for their potential in magnetic and catalytic applications sigmaaldrich.com.

Table 2: Selected Manganese m-Terphenyl Complexes and Catalytic Applications

| Complex Type | Metal | Ligand Type | Coordination | Catalytic Application | Citation(s) |

| Mn-m-terphenyl complex | Mn(II) | m-Terphenyl | 2-coordinate | Dehydrocoupling of Me2NH·BH3; Isocyanate cyclotrimerization | cardiff.ac.ukcsic.esrsc.org |

| Mn-m-terphenyl complex | Mn(II) | m-Terphenyl | 3-coordinate | Dehydrocoupling of Me2NH·BH3; Isocyanate cyclotrimerization | cardiff.ac.ukcsic.esrsc.org |

| Manganese clusters | Mn | m-Terphenyl-based carboxylate | Not specified | Magnetic and catalytic applications | sigmaaldrich.com |

Investigation of Metallophilic Interactions in Multi-Metallic Systems

Metallophilic interactions, characterized as attractive forces between metal centers, are particularly pronounced in Group 11 metals (Cu, Ag, Au) due to their closed-shell (d10) electronic configurations cardiff.ac.uk. These interactions are frequently observed in dimeric m-terphenyl complexes, where short metal-metal distances are indicative of these attractive forces cardiff.ac.ukacs.orgresearchgate.netrsc.orgresearchgate.net. Computational studies, employing techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and energy decomposition analysis (EDA), are utilized to analyze the nature and strength of these interactions cardiff.ac.ukresearchgate.net. The bulky m-terphenyl ligand plays a crucial role in influencing the geometry and the extent of these metallophilic interactions within the dimeric structures cardiff.ac.ukacs.orgresearchgate.net.

Stabilization of Reactive Species via Bulky m-Terphenyl Ligands

The defining characteristic of m-terphenyl ligands is their substantial steric bulk, which is instrumental in stabilizing a wide array of reactive and otherwise unstable chemical species smolecule.comresearchgate.netwikipedia.orgnih.gov. This stabilization extends to:

Low-coordinate metal centers: The steric shield provided by m-terphenyl ligands is essential for isolating metal complexes with unusually low coordination numbers researchgate.netwikipedia.orgnih.govnottingham.ac.ukucdavis.edursc.orgrsc.orgnih.govcardiff.ac.ukescholarship.orgnih.gov.

Metal-metal multiple bonds: These ligands have facilitated the synthesis of species featuring multiple bonds between metal atoms, such as the Cr-Cr quintuple bond ucdavis.edursc.orgnih.govacs.org.

Main group elements: They are employed to stabilize main group elements in uncommon oxidation states or coordination geometries wikipedia.orgucdavis.edursc.orgrsc.orgnih.govescholarship.org.

Reactive intermediates: The ligands can create an inert environment around highly reactive intermediates, allowing for their isolation and study smolecule.comresearchgate.net.

Amino-functionalized terphenyl derivatives further illustrate the role of the m-terphenyl scaffold in stabilization. For instance, amino-m-terphenyls have been utilized as photoinitiators in 3D-VAT printing, suggesting their capacity to stabilize excited states researchgate.net. Additionally, amino-functionalized terphenyl-tetracarboxylic acids serve as linkers in Metal-Organic Frameworks (MOFs) that exhibit catalytic activity acs.org, implying the stabilization of catalytically active sites within these porous materials.

Frameworks and Networks involving m-Terphenyl Derivatives (e.g., MOFs)

m-Terphenyl derivatives, particularly those functionalized with multiple coordinating groups such as carboxylic acids or isocyanides, are valuable building blocks for constructing coordination polymers and Metal-Organic Frameworks (MOFs) escholarship.orgacs.orgrsc.orgacs.orgresearchgate.net. These extended structures exhibit diverse topologies and can be tailored for various applications.

An amino-functionalized terphenyl-tetracarboxylic acid, specifically 2′-amino-[1,1′:4′,1″-terphenyl]-3,3″,5,5″-tetracarboxylic acid (H4tpta), has been employed as a versatile linker to synthesize a range of coordination polymers and MOFs. These materials, incorporating metal nodes such as cobalt, manganese, cadmium, nickel, and zinc, display varied structural dimensions (1D, 2D, and 3D) and topologies acs.org. Notably, these amino-terphenyl-based frameworks have demonstrated catalytic efficacy, for example, in Knoevenagel condensation reactions acs.org. Furthermore, m-terphenyl isocyanide ligands have been utilized to create MOFs featuring coordinatively unsaturated metal nodes (e.g., Cu(I), Pd(0)), which are of significant interest for catalytic processes and small molecule activation, including CO2 reduction escholarship.orgacs.org.

Table 3: Selected MOFs and Coordination Polymers Utilizing m-Terphenyl Linkers

| MOF/CP Type | Metal Nodes | m-Terphenyl Linker Type | Key Properties/Applications | Citation(s) |

| MOFs (mfj, sty topologies) | Cu(II) | m-terphenyl diisophthalate | Structural diversity, potential adsorption/catalysis | rsc.org |

| CPs/MOFs (1D, 2D, 3D) | Co, Mn, Cd, Ni, Zn | Amino-functionalized terphenyl-tetracarboxylic acid (H4tpta) | Catalysis (Knoevenagel condensation) | acs.org |

| MOF with unsaturated nodes | Cu(I), Pd(0) | m-terphenyl isocyanides | Coordinatively unsaturated metal nodes, catalysis, CO2 reduction | escholarship.orgacs.org |

Compound List

this compound

m-Terphenyl

2,6-Mes2C6H3-m-terphenyl (Mes = 2,4,6-trimethylphenyl)

2,6-Xyl2C6H3-m-terphenyl (Xyl = 2,6-dimethylphenyl)

2,4,6-Ph3C6H2-m-terphenyl

H4tpta (2′-amino-[1,1′:4′,1″-terphenyl]-3,3″,5,5″-tetracarboxylic acid)

m-terphenyl isocyanides

Catalytic Chemistry Utilizing 3 Amino M Terphenyl Derived Catalysts

Asymmetric Organocatalysis

The development of chiral primary amine catalysts incorporating the m-terphenyl (B1677559) motif has opened new avenues in asymmetric organocatalysis. These catalysts are designed to induce high levels of enantioselectivity in various reactions, particularly those involving aldehydes.

Design of Chiral Primary Amine Catalysts

The m-terphenyl scaffold provides a robust and sterically demanding framework for the design of chiral primary amine catalysts. These catalysts often function via enamine or imine intermediates, facilitating the asymmetric α-functionalization of carbonyl compounds harvard.eduharvard.edunih.gov. The inherent chirality, often introduced through substituents on the terphenyl backbone or through chiral auxiliary groups attached to the amine, plays a crucial role in controlling the stereochemical outcome of the reactions. The bulkiness of the terphenyl unit is instrumental in creating a well-defined chiral environment around the reactive center, leading to enhanced enantioselectivity, especially in reactions involving sterically hindered substrates nih.govmdpi.com. Research has explored various modifications to the primary amine structure, including the incorporation of thiourea (B124793) moieties, to further enhance catalytic activity and selectivity harvard.edunih.gov.

Enantioselective Cycloaddition Reactions (e.g., [5+2] Pyrylium (B1242799) Cycloadditions)

Chiral m-terphenyl-containing primary amine catalysts have demonstrated efficacy in enantioselective cycloaddition reactions. Notably, a dual catalyst system, comprising a chiral m-terphenyl-based primary aminothiourea and an achiral thiourea, has been developed for enantioselective intramolecular [5+2] cycloadditions involving oxidopyrylium intermediates harvard.edu. This cooperative catalytic approach generates a reactive pyrylium ion pair, which then undergoes cycloaddition with high enantioselectivity.

While specific examples directly employing 3-Amino-m-terphenyl as the primary amine catalyst in [5+2] cycloadditions are detailed in specific dissertations harvard.edu, the broader field of enantioselective cycloadditions, including [3+2] variants, utilizes various chiral organocatalysts to achieve high stereocontrol mdpi.commdpi.com. The m-terphenyl scaffold's ability to provide steric bulk and orient reactive species makes it a promising component in the design of such catalysts.

Table 1: Representative Enantioselective Cycloaddition Reactions

| Reaction Type | Catalyst Type (m-terphenyl derived) | Substrates | Yield (%) | Enantioselectivity (ee %) | Reference |

| Intramolecular [5+2] Cycloaddition | Chiral m-terphenyl-containing primary aminothiourea (dual system) | Oxidopyrylium intermediates | High | High | harvard.edu |

| [3+2] Cycloaddition | Various chiral organocatalysts (general context) | 2-arylidene-1,3-indandiones and imines | 84–98 | 3–93 | mdpi.com |

Asymmetric α-Functionalizations of Aldehydes (e.g., α-Hydroxylation, α-Fluorination)

A significant application of m-terphenyl-derived primary amine catalysts lies in the asymmetric α-functionalization of α-branched aldehydes, including α-hydroxylation and α-fluorination harvard.edunih.gov. These reactions are challenging due to the steric hindrance of the α-branched aldehydes. However, novel primary amine catalysts, featuring the m-terphenyl framework, have been developed to overcome these limitations, delivering products in excellent yields and with high enantioselectivities. These catalysts operate via enamine intermediates, where the steric bulk of the m-terphenyl group dictates the facial selectivity of the electrophilic attack. Promising initial results have also been observed for α-amination and α-chlorination reactions, suggesting a general catalytic mechanism for α-functionalizations nih.gov.

Table 2: Asymmetric α-Functionalization of Aldehydes Using m-Terphenyl-Derived Primary Amine Catalysts

| Reaction Type | Substrate | Catalyst (m-terphenyl derived) | Yield (%) | Enantioselectivity (ee %) | Reaction Time | Reference |

| α-Hydroxylation | 2,2-dimethylpropanal | Catalyst 5 | 98 | 94 | Short | nih.gov |

| α-Fluorination | 2,2-dimethylpropanal | Catalyst 5 | 99 | 95 | Short | nih.gov |

| α-Hydroxylation | 2,2-dimethylpropanal | Catalyst 4 | High | High | Short | nih.gov |

| α-Fluorination | 2,2-dimethylpropanal | Catalyst 4 | High | High | Short | nih.gov |

Metal-Catalyzed Organic Transformations

The m-terphenyl ligand system, often functionalized with amine groups, is also utilized in metal-catalyzed transformations, particularly in the field of dehydrocoupling reactions.

Knoevenagel Condensation Catalysis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that typically employs basic catalysts, including amines sigmaaldrich.comnih.gov. While direct evidence of this compound itself acting as a Knoevenagel catalyst is not extensively detailed in the provided literature, the m-terphenyl scaffold can be incorporated into more complex catalytic systems. Metal-organic frameworks (MOFs) functionalized with amine groups have shown efficacy as heterogeneous catalysts for Knoevenagel condensations nih.govresearchgate.netrsc.org. The amine functionality on the m-terphenyl structure could potentially be integrated into such frameworks or serve as a precursor for designing novel amine-based catalysts for this reaction.

Catalytic Dehydrocoupling Reactions (e.g., Amine-Boranes)

Transition metal complexes bearing m-terphenyl ligands have emerged as effective precatalysts for the dehydrocoupling of amine-boranes, a process relevant for hydrogen storage and the synthesis of boron-nitrogen materials nottingham.ac.ukrsc.orgacs.orgresearchgate.netuni-rostock.de. Specifically, manganese complexes featuring m-terphenyl ligands have been shown to catalyze the dehydrocoupling of dimethylamine-borane (Me₂NH·BH₃) to form cyclic dimers like [Me₂N–BH₂]₂ and release molecular hydrogen nottingham.ac.ukrsc.orguni-rostock.de. These reactions can proceed via homogeneous or heterogeneous mechanisms depending on the specific coordination environment of the m-terphenyl ligand around the metal center rsc.org. Other transition metals, such as rhodium, also form effective catalysts for amine-borane dehydrocoupling when supported by appropriate ligands researchgate.net.

Table 3: Metal-Catalyzed Dehydrocoupling of Amine-Boranes Using m-Terphenyl Ligands

| Catalyst Type | Substrate | Product(s) | Yield (%) | Reaction Time | Catalyst Loading | Reference |

| Manganese m-terphenyl complexes (e.g., complex 10) | Me₂NH·BH₃ | [Me₂N–BH₂]₂ | High | 16 h | 5 mol% | rsc.orguni-rostock.de |

| Rhodium complex ([Rh(1,5-cod)(μ-Cl)]₂) | Me₂NH·BH₃ | [Me₂N–BH₂]₂ | Quantitative | ~8 h | 0.5 mol% | researchgate.net |

| Manganese m-terphenyl complexes | Me₂NH·BH₃ | [Me₂N–BH₂]₂ | >90% substrate consumption | 16 h | 5 mol% | rsc.orguni-rostock.de |

Theoretical and Computational Investigations of Amino M Terphenyl Systems

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of amino-m-terphenyl systems. Methods such as Density Functional Theory (DFT) are commonly used to determine the optimized molecular geometry and to analyze the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energy levels of these frontier molecular orbitals are crucial in determining the electronic and optical properties of the molecule. The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability, reactivity, and the energy of its lowest electronic excitation. For amino-terphenyl systems, the amino group, being an electron-donating group, is expected to significantly influence the energy and localization of the HOMO.

The square of the molecular orbitals represents the electron density distribution, and visualizing these orbitals can reveal how charge is transferred during electronic excitation. This is particularly important for understanding the photophysical properties of these molecules.

Table 1: Representative Calculated Molecular Orbital Energies for a Substituted Amino-terphenyl System

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.5 |

| LUMO | -2.0 |

| HOMO | -5.5 |

| HOMO-1 | -6.0 |

| Note: These are illustrative values and can vary significantly based on the specific substitutions on the terphenyl backbone and the computational method used. |

Prediction and Analysis of Electrochemical Properties

The electrochemical behavior of 3-Amino-m-terphenyl, such as its oxidation and reduction potentials, can be predicted and analyzed using computational methods. These predictions are often correlated with experimental techniques like cyclic voltammetry. The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively, which in turn are related to the electrochemical potentials.

The presence of the amino group is expected to lower the oxidation potential of the m-terphenyl (B1677559) backbone, making it more susceptible to oxidation. Computational models can predict these potentials with reasonable accuracy, aiding in the design of amino-terphenyl derivatives for applications in electronic materials and as redox mediators. The stability of the resulting radical cations and dications upon oxidation can also be assessed computationally.

Table 2: Predicted Electrochemical Properties of a Generic Amino-terphenyl Derivative

| Property | Predicted Value (V vs. Fc/Fc+) |

| First Oxidation Potential (Eox1) | +0.45 |

| Second Oxidation Potential (Eox2) | +0.90 |

| First Reduction Potential (Ered1) | -2.50 |

| Note: These values are hypothetical and serve to illustrate the type of data obtained from computational predictions. |

Mechanistic Elucidation of Chemical Reactions and Photophysical Processes

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions and understanding the photophysical processes of amino-m-terphenyl systems. For instance, in photoredox catalysis, where amino-terphenyl derivatives can act as photosensitizers, understanding the excited-state dynamics is crucial.

Upon photoexcitation, the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1). Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the energies of these excited states and to understand the nature of the electronic transitions (e.g., π-π* or charge transfer). The fate of the excited state, including processes like fluorescence, intersystem crossing to a triplet state (T1), and electron transfer to or from other molecules, can be investigated.

For example, in a proposed photoredox cycle, the excited amino-terphenyl could undergo single-electron transfer (SET) with a substrate, generating a radical anion or cation of the terphenyl derivative. The high reduction potential of the excited state makes it a potent photoreductant. Computational modeling can help to rationalize the feasibility of these electron transfer steps by calculating the Gibbs free energy of the reaction.

Furthermore, the mechanisms of ground-state chemical reactions involving amino-m-terphenyl, such as electrophilic aromatic substitution or cross-coupling reactions, can be studied by calculating the potential energy surfaces and identifying transition states and reaction intermediates.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule is related to its biological or chemical activity. For amino-m-terphenyl systems, SAR studies can be used to rationally design new derivatives with enhanced properties for specific applications, such as in materials science or medicinal chemistry.

By systematically modifying the structure of the this compound scaffold, for example, by introducing different substituents on the phenyl rings or by altering the position of the amino group, and then calculating the resulting changes in electronic and steric properties, one can build a model that correlates these properties with a desired activity. This "activity" could be, for instance, the efficiency as a light-emitter in an organic light-emitting diode (OLED), the catalytic activity in a chemical reaction, or the binding affinity to a biological target.

Quantitative Structure-Activity Relationship (QSAR) models use mathematical equations to describe these relationships, allowing for the prediction of the activity of yet-unsynthesized compounds. fiveable.mejocpr.com This computational screening can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing. fiveable.mejocpr.com For example, in the design of small-molecule inhibitors based on a terphenyl scaffold, SAR studies have been crucial in optimizing the potency and selectivity by modifying different parts of the molecule. nih.gov

Emerging Research Directions for 3 Amino M Terphenyl and Its Derivatives

Development of Novel Synthetic Routes and Reaction Conditions

The synthesis of m-terphenylamine derivatives has seen advancements, primarily through efficient multicomponent reactions (MCRs). A prominent strategy involves a three-component reaction utilizing chalcones, β-ketoesters, and primary amines, often catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in ethanol (B145695) under reflux conditions researchgate.netmdpi.comresearchgate.netacs.orgnih.gov. This method is lauded for its atom economy, generating multiple bonds and a ring system in a single operation with water as the primary byproduct acs.orgnih.gov.

These MCRs allow for the construction of diverse m-terphenylamine libraries, enabling systematic exploration of structure-activity relationships. For instance, the synthesis of m-terphenylamine derivatives for cyclooxygenase (COX) inhibition studies involved the preparation of these compounds via a three-component reaction, followed by hydrolysis and decarboxylation of ester groups researchgate.netmdpi.com. Further synthetic strategies include tandem formal [3+3]-cycloaddition/oxidation reactions catalyzed by iodine, which can yield substituted m-terphenyls under metal- and solvent-free conditions researchgate.net. While direct synthetic routes specifically detailing the preparation of "3-Amino-m-terphenyl" are less prevalent in the reviewed literature, the established methodologies for m-terphenylamine synthesis provide a strong foundation for accessing this specific isomer and its functionalized analogues.

Table 8.1.1: Representative Synthesis of m-Terphenylamine Derivatives

| Compound Class | Key Reagents | Reaction Type | Conditions | Yield Range | Reference |

| Dihydro-m-terphenyl | Chalcones, β-ketoesters, primary amines | Three-component reaction | Ce(IV) ammonium nitrate catalyst, refluxing ethanol | Good-Excellent | acs.orgnih.gov |

| m-Terphenylamines (COX-1 inhibitors) | Chalcones, β-ketoesters, primary amines, followed by hydrolysis/decarboxylation | Three-component reaction | Base catalysis, microwave irradiation or reflux | Good | researchgate.netmdpi.com |

| Substituted m-terphenyls | Chalcones, β-enamine esters | Tandem formal [3+3]-cycloaddition/oxidation | Iodine catalyst, metal- and solvent-free conditions | Good-Excellent | researchgate.net |

Expansion into New Areas of Functional Materials Science

The unique electronic and structural properties of m-terphenylamine derivatives are driving their exploration in various advanced material applications.

Organic Electronics: Derivatives of m-terphenyl (B1677559) are being investigated for their potential in organic light-emitting diodes (OLEDs) and other organic electronic devices schultzchem.comgoogle.com. Their favorable electron affinity and low Highest Occupied Molecular Orbital (HOMO) energy levels make them suitable as electron transport or electron injection materials, capable of blocking electron holes schultzchem.comgoogle.com. The extended π-conjugation inherent in the terphenyl backbone, coupled with the electron-donating nature of the amino group, allows for tuning of optoelectronic properties researchgate.netresearchgate.net.

Photopolymerization: Certain amino-m-terphenyl compounds, designed with a donor-π-acceptor (D-π-A) structure, are being utilized as visible light-absorbing photoinitiators in 3D-VAT printing researchgate.netgoogle.com. Their ability to initiate cationic, radical, and hybrid photopolymerization processes, particularly at longer wavelengths (above 400 nm), addresses a critical limitation of traditional photoinitiating systems researchgate.net.

Medicinal Chemistry: m-Terphenylamine derivatives have demonstrated significant biological activity, notably as selective cyclooxygenase-1 (COX-1) inhibitors researchgate.netmdpi.com. These compounds have shown potential in blocking microglia inflammatory responses and exhibiting neuroprotective effects, suggesting therapeutic applications in neurodegenerative diseases and inflammatory conditions researchgate.netmdpi.com. Studies have investigated structure-activity relationships (SAR) by modifying substituents on the terphenyl core, revealing that specific substitutions can enhance selectivity and potency researchgate.netmdpi.com.

Advanced Characterization Techniques for Complex Amino-m-terphenyl Architectures

The detailed structural and electronic characterization of m-terphenylamine derivatives is crucial for understanding their properties and guiding further development. A suite of advanced analytical techniques is routinely employed:

Spectroscopy:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating molecular structure, confirming the presence of functional groups, and assessing purity. Detailed assignments of chemical shifts and coupling constants provide definitive structural information researchgate.netmdpi.comthieme-connect.comrsc.org. Variable-temperature NMR studies can also reveal dynamic processes such as atropisomerism or conformational changes rsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the C=N stretch indicative of imine formation in Schiff bases, and C-H and C=C stretches associated with aromatic rings researchgate.netmdpi.comnih.govub.ac.idmdpi.com.

Mass Spectrometry (MS): MS techniques, including electron ionization (EI) and direct injection mass spectrometry (DIMS), are vital for determining molecular weight and fragmentation patterns, aiding in structural confirmation ub.ac.idnist.govlibretexts.orglibretexts.org.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: These techniques are employed to study the electronic transitions within the π-conjugated system, providing insights into absorption and emission properties relevant for optoelectronic applications researchgate.netresearchgate.netmdpi.com.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions, which is critical for understanding crystal packing and solid-state properties rsc.orgnih.govresearchgate.net.

Elemental Analysis (CHNS): This technique verifies the elemental composition of synthesized compounds, confirming the empirical formula and purity researchgate.netmdpi.comnih.govmdpi.com.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability and decomposition profiles, important for materials processing and application researchgate.netmpg.de.

Table 8.3.1: Common Characterization Techniques for m-Terphenylamine Derivatives

| Technique | Information Obtained | Example Data (from related compounds) | Reference(s) |

| ¹H NMR | Proton environments, connectivity, purity | δ 7.64 (d, J = 7.1 Hz, 4H), 7.45 (t, J = 7.3 Hz, 4H), 7.35 (t, J = 7.2 Hz, 2H), 7.02 (s, 1H) [for a specific m-terphenylamine derivative] | researchgate.netmdpi.com |

| ¹³C NMR | Carbon environments, connectivity | δ 149.6, 141.6, 141.1, 128.8, 127.3, 126.7, 113.3, 111.5 [for a specific m-terphenylamine derivative] | researchgate.netmdpi.com |

| IR Spectroscopy | Functional groups (e.g., C=N, aromatic C-H, C=C) | Characteristic band for C=N around 1600-1673 cm⁻¹; aromatic C-H around 3001-2800 cm⁻¹ nih.gov | researchgate.netmdpi.comnih.gov |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Molecular ion peaks confirming molecular formula; characteristic fragments aiding structural identification. | ub.ac.idnist.gov |

| UV-Vis / Photoluminescence | Electronic transitions, absorption/emission maxima, conjugation extent | PL spectra showing emission peaks for m-terphenylamine and its quinoline (B57606) derivatives, indicating fluorescence properties mdpi.com | researchgate.netmdpi.com |

| Elemental Analysis (CHNS) | Elemental composition (C, H, N, S) | Calculated vs. Found percentages for C, H, N to match the proposed molecular formula. E.g., for C₂₅H₁₉NO₂, C: 82.17%, H: 5.24%, N: 3.83% (calcd) vs. C: 82.13%, H: 5.29%, N: 3.85% (found) mdpi.com | researchgate.netmdpi.com |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The advancement of this compound and its derivatives is increasingly reliant on interdisciplinary approaches that bridge fundamental chemistry with materials science and computational modeling.

Computational Chemistry: Density Functional Theory (DFT) calculations play a pivotal role in predicting molecular properties, reaction mechanisms, and electronic structures mdpi.comresearchgate.netnih.govnih.govnih.govaps.org. These studies help in understanding structure-property relationships, such as how substituent variations affect optoelectronic properties or binding affinities researchgate.netnih.gov. Molecular docking studies are employed to rationalize biological activity, predicting binding modes within enzyme active sites like COX-1 and COX-2 researchgate.netmdpi.com. This computational insight guides the rational design of new molecules with enhanced performance or specific functionalities.

Structure-Property Relationships: Research actively investigates how modifications to the m-terphenyl scaffold influence its physical, chemical, and biological properties researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov. By systematically varying substituents or linker units, researchers can fine-tune properties like electron affinity, HOMO-LUMO gaps, solubility, and biological activity. This understanding is critical for optimizing materials for applications like OLEDs or for developing more potent and selective drug candidates.

Materials Integration: The application of m-terphenylamine derivatives in areas like 3D printing and organic electronics necessitates an understanding of their behavior within complex material systems. Research focuses on how these molecules interact with other components, their processability, and their long-term stability under operational conditions researchgate.netgoogle.com. This requires collaboration between synthetic chemists, materials scientists, and engineers.

The development of novel synthetic routes, coupled with advanced characterization and computational analysis, is paving the way for the expanded application of this compound and its derivatives across diverse scientific and technological frontiers.

Q & A

Q. What are the recommended synthetic pathways for 3-Amino-m-terphenyl, and how can reaction efficiency be optimized?

Answer: Synthesis of this compound typically involves coupling reactions of halogenated terphenyl precursors with ammonia derivatives under catalytic conditions. Key steps include:

- Substitution reactions : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the amino group .

- Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of aromatic intermediates .

- Temperature control : Reactions are often conducted at 80–120°C to balance reaction rate and side-product formation .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted precursors .

Q. How can researchers ensure the purity of this compound for spectroscopic characterization?

Answer:

- Chromatographic methods : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm purity (>97% by area normalization) .

- Spectroscopic validation : Compare H NMR peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, amino protons at δ 4.5–5.5 ppm) with reference data from NIST Chemistry WebBook .

- Elemental analysis : Verify C, H, N percentages against theoretical values (e.g., C: 85.0%, H: 6.1%, N: 5.7%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of airborne particles .

- First-aid measures : For skin exposure, wash immediately with soap/water; for eye contact, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for material science applications?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transport potential (e.g., using Gaussian or ORCA software) .

- Solvent effects : Simulate solvent interactions (e.g., water, ethanol) using PCM models to predict solubility and stability .

- Comparison with experimental data : Validate computational results with UV-Vis spectra (e.g., absorption maxima at ~300 nm) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

- Systematic review frameworks : Apply PRISMA guidelines to evaluate study heterogeneity (e.g., differences in cell lines, assay conditions) .

- Meta-analysis : Pool data from multiple studies to identify trends in IC50 values or receptor-binding affinities .

- Experimental replication : Standardize assays (e.g., fixed pH, temperature) to isolate variables causing discrepancies .

Q. How does the steric hindrance of the amino group influence this compound’s reactivity in supramolecular assemblies?

Answer:

- Crystallographic studies : Use X-ray diffraction to analyze bond angles and spatial arrangements in co-crystals with host molecules (e.g., cyclodextrins) .

- Kinetic experiments : Compare reaction rates of this compound with less hindered analogs (e.g., 4-Amino-p-terphenyl) in nucleophilic substitutions .

- Molecular dynamics simulations : Model steric effects on self-assembly processes in solvent environments .

Q. What advanced techniques characterize the thermal stability of this compound under varying conditions?

Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres to assess oxidative stability .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points) and glass transition temperatures (Tg) for material design .

- Accelerated aging studies : Expose samples to elevated temperatures (e.g., 60°C) and monitor degradation via FTIR or mass spectrometry .

Methodological Considerations

- Data validation : Cross-reference experimental results with authoritative databases like NIST and PubChem .

- Interdisciplinary collaboration : Combine synthetic chemistry with computational and biological assays to explore multifunctional applications .

- Ethical compliance : Adhere to institutional guidelines for chemical waste disposal and in vitro research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.